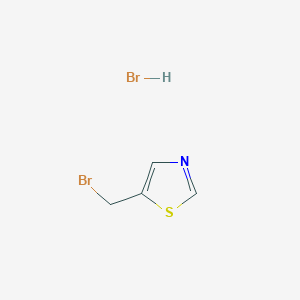

5-(Bromomethyl)thiazole hydrobromide

Description

Properties

IUPAC Name |

5-(bromomethyl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIKRYYVAOIIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956003-84-2 | |

| Record name | 5-(bromomethyl)-1,3-thiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)thiazole hydrobromide typically involves the bromomethylation of thiazole. One common method includes the reaction of thiazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)thiazole hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a thiazole derivative with an amine group, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

5-(Bromomethyl)thiazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can inhibit or modify the function of enzymes and other proteins, leading to various biological effects . The thiazole ring itself can also participate in binding interactions with biological targets, contributing to its overall activity .

Comparison with Similar Compounds

2-Amino-5-bromothiazole Hydrobromide

- Structure: Features a bromine atom at the 5-position and an amino (-NH2) group at the 2-position of the thiazole ring, with a hydrobromide counterion .

- Reactivity: The amino group enables participation in condensation reactions (e.g., hydrazone formation) and hydrogen bonding, contrasting with the bromomethyl group’s role in alkylation or cross-coupling reactions.

- Applications : Used as a precursor for antifungal and anticancer agents, as demonstrated by thiazolyl hydrazone derivatives with MIC values of 250 µg/mL against Candida utilis .

- Synthesis: Typically prepared via bromination of 2-aminothiazole derivatives, followed by hydrobromide salt formation .

2-Bromo-5-methylthiazole Hydrobromide

- Structure : Contains a bromine atom at the 2-position and a methyl group at the 5-position, stabilized by hydrobromide .

- Reactivity : The bromine at the 2-position directs electrophilic substitution reactions, while the methyl group enhances steric hindrance.

- Applications: Serves as a building block for Suzuki-Miyaura couplings, though its bioactivity remains less explored compared to amino-substituted analogs .

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole

- Structure : A benzothiadiazole core with bromomethyl and chloro substituents, differing from the thiazole ring in electronic properties .

- Reactivity : The fused aromatic system increases electron deficiency, making it suitable for optoelectronic materials. The bromomethyl group retains alkylation utility.

- Applications : Primarily used in organic electronics and polymer chemistry due to its electron-withdrawing nature .

5-(Bromomethyl)-2-(3,5-dimethylpyrazol-1-yl)-4,5-dihydrothiazole

- Structure : A dihydrothiazole derivative with a bromomethyl group and a pyrazole substituent, reducing aromaticity compared to fully unsaturated thiazoles .

- Reactivity : The dihydrothiazole core participates in ring-opening reactions, while the pyrazole group enables metal coordination.

Structural and Functional Analysis

Biological Activity

5-(Bromomethyl)thiazole hydrobromide is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields of research.

Chemical Structure and Properties

This compound has a unique structure characterized by a bromomethyl group at the 5-position of the thiazole ring. This specific substitution enhances its reactivity and biological activity compared to similar compounds. The reactivity of the bromomethyl group allows for various chemical transformations, making it a versatile building block in medicinal chemistry .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : this compound has shown potent antimicrobial effects against various bacterial strains. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

- Antifungal Activity : Research indicates that this compound possesses antifungal properties, particularly against Candida albicans and other fungal species. Its efficacy is attributed to its ability to disrupt fungal cell membranes .

- Antitumor Effects : The compound has been investigated for its potential as an anticancer agent. Studies have reported that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and WM266.4 (melanoma), with IC50 values indicating significant potency .

- Enzyme Inhibition : Notably, this compound has been identified as an inhibitor of monoacylglycerol lipase (MAGL), a target in the treatment of pain and inflammation. The compound displayed over 60% inhibition at concentrations around 100 µM .

The biological activity of this compound is largely attributed to its electrophilic bromomethyl group, which can interact with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction can lead to modifications in enzyme activity, thereby influencing various biochemical pathways .

Table: Comparison of Biological Activities

Case Studies and Research Findings

- Anticancer Potential : A study assessed various thiazole derivatives, including this compound, for their anticancer properties. The compound exhibited significant antiproliferative activity against multiple cancer cell lines, highlighting its potential as a therapeutic agent .

- Antimicrobial Efficacy : In another investigation, the compound was tested against several bacterial strains, demonstrating effective antimicrobial activity comparable to traditional antibiotics such as gentamicin .

- Enzyme Inhibition Studies : Research focused on the inhibition of MAGL revealed that derivatives of 5-(Bromomethyl)thiazole could serve as potent inhibitors, with some derivatives showing enhanced activity compared to the parent compound .

Q & A

Q. What are the standard synthetic routes for 5-(Bromomethyl)thiazole hydrobromide, and how are intermediates characterized?

The synthesis typically involves bromination of thiazole derivatives under controlled conditions. For example, analogous compounds like 5-bromo-4-phenylthiazol-2-amine () are synthesized via cyclization of thiosemicarbazide with carboxylic acids, followed by bromination using N-bromosuccinimide. Key steps include:

- Reagent selection : Use of K₂CO₃ as a base and CHCl₃ as a solvent for cyclization ().

- Characterization : Confirm structure via -NMR, IR spectroscopy, and elemental analysis. For instance, compound 19 in was validated using melting point (90–92°C), molecular formula (C₉H₈BrN₃S), and spectral data.

Optimization : Low yields (e.g., 26% for compound 19 in ) suggest the need for temperature control or catalyst screening (e.g., Pd⁰-mediated reactions in ).

Q. What purification strategies are effective for brominated thiazole derivatives?

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for polar intermediates ().

- Recrystallization : Ethanol or methanol is often used to isolate crystalline products (e.g., compound 18 in , crystallized from ethanol).

- HPLC : For high-purity applications (e.g., PET tracers), reverse-phase HPLC with acetonitrile/water mixtures achieves >99% radiochemical purity (RCP) ().

Advanced Research Questions

Q. How can Pd-mediated cross-coupling reactions be adapted for radiolabeling this compound?

- Radiosynthesis : Modify methods from [¹¹C]thiamine production (). Steps include:

- Methylation : Use Pd⁰/CuBr/CsF at 100°C for 5 min to introduce [¹¹C]methyl groups.

- Benzylation : React with 4-amino-5-(bromomethyl)pyrimidine hydrobromide in DMF at 150°C.

- Optimization : Dual-port cyclotron irradiation improves tracer quality (). Validate via microPET imaging in preclinical models (e.g., rat tail vein injection).

Q. What computational methods aid in analyzing reaction mechanisms for thiazole bromination?

- DFT calculations : Model intermediates like bromine radical addition to thiazole rings. Compare activation energies for competing pathways (e.g., electrophilic vs. radical mechanisms).

- Docking studies : Analyze steric effects of substituents (e.g., 4-bromophenyl groups in ) on reaction rates. Software like AutoDock Vina can predict binding conformations (e.g., compound 9c in ).

Q. How do structural modifications (e.g., aryl substituents) impact biological activity?

- SAR studies : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) and evaluate cytotoxicity ().

- Example : Compound 9c (2-(4-bromophenyl)-1,3-thiazol-5-yl) in showed enhanced binding in docking studies.

- Assays : Use MTT assays for antiproliferative activity or microbial inhibition tests (). Correlate electronic effects (e.g., Hammett σ values) with bioactivity trends.

Methodological Challenges

Q. How to resolve low yields in multi-step syntheses of brominated thiazoles?

- Air-sensitive steps : Use Schlenk techniques for moisture-sensitive reagents (e.g., 4-chlorobutanoyl chloride in ).

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling reactions ().

- Workup : Neutralize excess reagents (e.g., NH₃ in ) to prevent side reactions.

Q. What analytical techniques validate purity and stability of this compound?

- Stability studies : Monitor degradation via LC-MS under stress conditions (e.g., heat, light).

- X-ray crystallography : Resolve crystal packing interactions (e.g., π-stacking in ) to confirm stereochemistry.

- Thermogravimetric analysis (TGA) : Assess thermal stability up to decomposition points (e.g., >280°C for related compounds in ).

Data Contradictions

- Yield variability : reports yields as low as 26%, while achieves 47–99% RCP. This discrepancy highlights the impact of reaction scale and purification protocols.

- Biological activity : Thiazole derivatives in show anticancer potential, but [¹¹C]thiamine in had no cardiac accumulation in rats. This suggests substituent-dependent tissue targeting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.